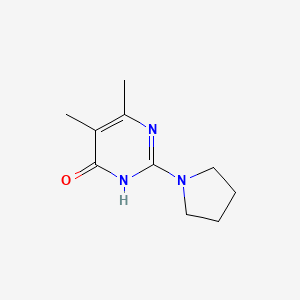
5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one: is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a pyrrolidine ring attached to the pyrimidinone core, along with two methyl groups at the 5 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidinone core.
Methylation: The methyl groups at the 5 and 6 positions can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to a dihydropyrimidinone derivative.
Substitution: The pyrrolidine ring can participate in substitution reactions, where nucleophiles or electrophiles replace hydrogen atoms or functional groups on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of dihydropyrimidinone derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as thermal stability and conductivity.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a potential candidate for drug development. It can be screened for antimicrobial, antiviral, or anticancer properties.
Biochemical Research: It can be used as a probe or tool in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Industry:
Agriculture: The compound can be explored for its potential as a pesticide or herbicide.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
作用机制
The mechanism of action of 5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, influencing their activity and function.
相似化合物的比较
2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one: Lacks the methyl groups at the 5 and 6 positions.
5,6-dimethylpyrimidin-4(3H)-one: Lacks the pyrrolidine ring.
2-(piperidin-1-yl)pyrimidin-4(3H)-one: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness:
5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one: is unique due to the presence of both the pyrrolidine ring and the methyl groups at the 5 and 6 positions. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
4,5-dimethyl-2-pyrrolidin-1-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-8(2)11-10(12-9(7)14)13-5-3-4-6-13/h3-6H2,1-2H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMJARIYMYUYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(4-Butylphenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12502685.png)
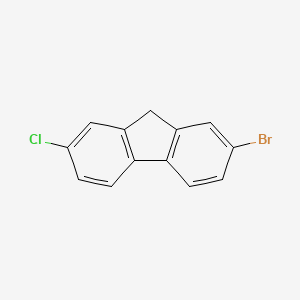
![N-(3-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12502696.png)
![N-{[4-ethyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12502704.png)

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate](/img/structure/B12502710.png)
![4-methoxy-N-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}aniline](/img/structure/B12502728.png)
![Methyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12502733.png)
![2-(1H-benzotriazol-1-yl)-N-benzyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(thiophen-2-yl)ethyl}acetamide](/img/structure/B12502739.png)
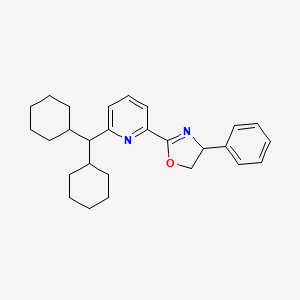
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(2-methoxyethyl)glycinamide](/img/structure/B12502749.png)
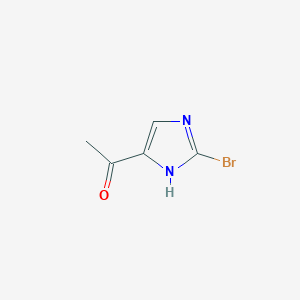
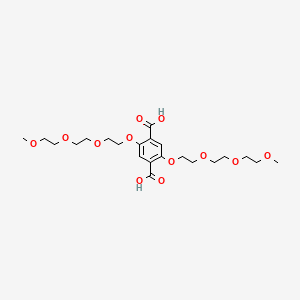
![(1r,3r,5R,7R)-N-(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2-carboxamide](/img/structure/B12502775.png)
